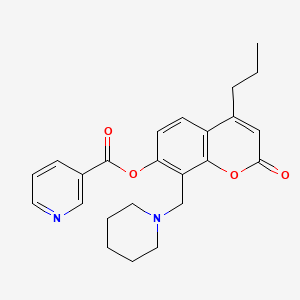
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen core structure, which is a fused ring system containing a benzene ring and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted salicylaldehyde and a β-ketoester, under acidic or basic conditions.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile, such as a halomethylated chromen intermediate.
Esterification with Nicotinic Acid: The final step involves the esterification of the chromen derivative with nicotinic acid or its derivatives under acidic conditions to form the nicotinate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions with suitable electrophiles.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and hydrolysis may yield carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl acetate
- 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl benzoate
- 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl butyrate
Uniqueness
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate is unique due to the presence of the nicotinate ester moiety, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity, solubility, and biological activity compared to its analogs with different ester groups. The nicotinate moiety may also enhance the compound’s potential as a therapeutic agent by improving its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C24H26N2O4 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
[2-oxo-8-(piperidin-1-ylmethyl)-4-propylchromen-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H26N2O4/c1-2-7-17-14-22(27)30-23-19(17)9-10-21(20(23)16-26-12-4-3-5-13-26)29-24(28)18-8-6-11-25-15-18/h6,8-11,14-15H,2-5,7,12-13,16H2,1H3 |
InChI-Schlüssel |
PCZQPTQUMBNBCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)OC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















